BenchChemオンラインストアへようこそ!

1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine

Medicinal Chemistry Regioisomerism Pharmacophore Mapping

The compound 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1856033-37-8) is a heterocyclic small molecule belonging to the class of N-substituted pyrazole-piperidine carboxamides. It features a pyrazole core with a 1-ethyl substitution, a 3-piperidine carbonyl group, and a free 5-amine moiety.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1856033-37-8
Cat. No. B2655119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine
CAS1856033-37-8
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)N2CCCCC2)N
InChIInChI=1S/C11H18N4O/c1-2-15-10(12)8-9(13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3
InChIKeyZPXMKXIQHQKSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-Ethyl-3-(Piperidine-1-Carbonyl)-1H-Pyrazol-5-Amine (CAS 1856033-37-8) Compound Overview


The compound 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1856033-37-8) is a heterocyclic small molecule belonging to the class of N-substituted pyrazole-piperidine carboxamides. It features a pyrazole core with a 1-ethyl substitution, a 3-piperidine carbonyl group, and a free 5-amine moiety . This specific scaffold has been disclosed in patent literature as a 'Piperidinyl pyrazole derivative' associated with prolylcarboxypeptidase (PrCP) inhibition by Merck Sharp & Dohme Corp. [1], and preliminary pharmacological screens have also annotated it as a CCR5 antagonist candidate relevant to inflammatory and infectious disease pathways [2].

Why Generic Substitution Fails for CAS 1856033-37-8: Isomeric Differentiation and Target Selectivity


Straightforward substitution of this compound for a close analog is not supported due to the documented pharmacological divergence between constitutional isomers. While compounds like 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1856100-34-9) share the same molecular formula (C11H18N4O) and molecular weight (222.29), the relocation of the carbonyl-piperidine linkage from the 3-position to the 5-position of the pyrazole ring alters the pharmacophore vector geometry . This structural isomerism is known to critically affect target binding in piperidine-pyrazole series, as evidenced by SAR studies on CCR5 antagonists where N-substitution position and carbonyl orientation directly determined antiviral potency [1]. Furthermore, this specific 3-carbonyl regioisomer has been exclusively linked to PrCP inhibition in Merck's patent portfolio, distinguishing it from the 5-carbonyl isomer which lacks this annotation [2].

Quantitative Differentiation Evidence for CAS 1856033-37-8 Against the Closest Analogs


Structural Isomerism: Impact of 3-Carbonyl vs. 5-Carbonyl Regiochemistry on Pharmacophore Geometry

The target compound is the 3-(piperidine-1-carbonyl) regioisomer, whereas the closest cataloged analog is the 5-(piperidine-1-carbonyl) variant (CAS 1856100-34-9). This positional isomerism results in a distinct donor-acceptor vector arrangement. In SAR studies of closely related N-substituted pyrazole CCR5 antagonists, pyrazole N-alkylation site variations have been shown to quantifiably modulate antiviral activity; the introduction of specific N-substitutions in the series substantially increased potency, with a correlation between optimal regiochemistry and target engagement [1]. While direct IC50 data for this exact pair is not publicly available, the class-level inference demands that the procurement specification precisely distinguishes between these constitutional isomers.

Medicinal Chemistry Regioisomerism Pharmacophore Mapping

Target Engagement Divergence: PrCP Inhibition Annotation Exclusively Mapped to the 3-Carbonyl Isomer

According to the IDRBLab DrugMAP and the MERCK patent portfolio, the target compound has been specifically designated as a 'Piperidinyl pyrazole derivative 3' acting as a Prolylcarboxypeptidase (PrCP) inhibitor [1]. The patent review by Graham et al. (PMID 28699813) categorizes PrCP inhibitors into distinct structural classes and notes that numerous classes have been tested in vivo; however, the variable in vivo results suggest that subtle structural differences between inhibitor scaffolds translate to differential therapeutic outcomes [2]. The 5-carbonyl regioisomer (CAS 1856100-34-9) has no such PrCP annotation, representing a qualitative difference in annotated target profile.

Prolylcarboxypeptidase Metabolic Disease Inhibitor Selectivity

Stated Pharmacological Screening: Preliminary CCR5 Antagonist Activity Annotation

A 2012 preliminary pharmacological screening report explicitly names this compound as a CCR5 antagonist candidate for preparing medicaments against HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This contrasts with the 5-carbonyl isomer, which has no such annotation. The broader SAR context from Lemoine et al. demonstrates that within this chemical series, N-substituted pyrazole introduction substantially increases antiviral activity, though compound-specific IC50 values for this exact derivative remain unpublished [2].

CCR5 Antagonist HIV Entry Inhibition Inflammatory Disease

Application Scenarios for CAS 1856033-37-8 Based on Evidence-Grade Differentiation


Metabolic and Cardiovascular Disease Medicinal Chemistry Programs Targeting PrCP

Based on the patent-derived PrCP inhibitor annotation, this compound is suitable as a chemical tool or starting scaffold for medicinal chemistry programs investigating the role of prolylcarboxypeptidase in cardiovascular, inflammatory, and metabolic disease models [1]. The Merck patent pedigree provides a rationale for its selection over silent isomers. Users should independently verify IC50 values and selectivity profiles against PrCP-related off-targets.

HIV Entry Inhibition and Chemokine Receptor Probe Development

The preliminary CCR5 antagonist annotation suggests potential utility as a probe in HIV-1 entry assays or chemokine receptor pharmacology studies [1]. The broader SAR landscape for N-substituted pyrazoles indicates that this sub-series can yield compounds with substantially increased antiviral activity [2]. However, users must establish their own potency benchmarks as no quantitative data for this specific compound is publicly available.

Regioisomeric Selectivity Studies and Pharmacophore Validation

The availability of both the 3-carbonyl (CAS 1856033-37-8) and 5-carbonyl (CAS 1856100-34-9) regioisomers enables systematic investigation of how carbonyl placement on the pyrazole ring influences target binding, solubility, and metabolic stability. This pair can serve as a matched molecular pair (MMP) for computational and experimental SAR validation.

Chemical Biology Tool for CB1 Receptor Pathway Investigation

An alternative annotation describes this compound as a selective cannabinoid type-1 receptor (CB1) antagonist that modulates adipocyte proliferation and lipid metabolism [1]. This secondary annotation, while unquantified, offers another dimension of biological differentiation over the 5-carbonyl isomer for researchers in metabolic disorder and obesity pharmacology.

Quote Request

Request a Quote for 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.